molecular formula C17H17N3O4 B15106108 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde

4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde

Cat. No.: B15106108
M. Wt: 327.33 g/mol
InChI Key: SGKLOLMNDUYTJS-UHFFFAOYSA-N
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Description

4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring bonded to a cyclopropyl-substituted isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with a primary amine under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the isoindoline-1,3-dione moiety reacts with piperazine under basic conditions.

    Formylation: The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group, typically using formylating agents like formic acid or formamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-methanol.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Similar in structure but lacks the cyclopropyl and carbaldehyde groups.

    1-Piperazinecarboxylic acid, 4-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-, 1,1-dimethylethyl ester: Contains a piperazine ring and isoindoline-1,3-dione moiety but differs in the ester group.

Uniqueness

4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde is unique due to the presence of the cyclopropyl group and the carbaldehyde functionality, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for the development of novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

4-(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C17H17N3O4/c21-10-18-5-7-19(8-6-18)15(22)11-1-4-13-14(9-11)17(24)20(16(13)23)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2

InChI Key

SGKLOLMNDUYTJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C=O

Origin of Product

United States

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